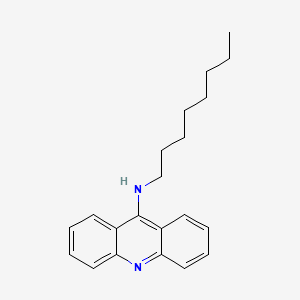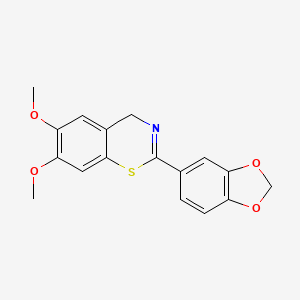
2-(2H-1,3-Benzodioxol-5-yl)-6,7-dimethoxy-4H-1,3-benzothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2H-1,3-Benzodioxol-5-yl)-6,7-dimethoxy-4H-1,3-benzothiazine is a complex organic compound that belongs to the class of benzothiazines. This compound is characterized by the presence of a benzodioxole ring fused with a benzothiazine ring, along with two methoxy groups attached to the benzothiazine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2-(2H-1,3-Benzodioxol-5-yl)-6,7-dimethoxy-4H-1,3-benzothiazine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol with 2-aminothiophenol under acidic conditions to form the benzothiazine ring. The reaction is followed by the introduction of methoxy groups through methylation reactions using methanol and a suitable catalyst such as sulfuric acid. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(2H-1,3-Benzodioxol-5-yl)-6,7-dimethoxy-4H-1,3-benzothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the benzodioxole ring and formation of corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
2-(2H-1,3-Benzodioxol-5-yl)-6,7-dimethoxy-4H-1,3-benzothiazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(2H-1,3-Benzodioxol-5-yl)-6,7-dimethoxy-4H-1,3-benzothiazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX), which play a role in inflammation and pain. It also interacts with cellular receptors, leading to the modulation of signaling pathways involved in cell growth and apoptosis. The exact molecular targets and pathways may vary depending on the specific biological context and the type of cells or organisms being studied.
Comparación Con Compuestos Similares
2-(2H-1,3-Benzodioxol-5-yl)-6,7-dimethoxy-4H-1,3-benzothiazine can be compared with other similar compounds, such as:
2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole: This compound has a similar benzodioxole and benzothiazole structure but lacks the methoxy groups, which may result in different chemical and biological properties.
2-(6-Benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid: This compound contains a benzodioxole ring and an acetic acid moiety, making it structurally similar but functionally different due to the presence of the carboxylic acid group.
2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: This compound shares the benzodioxole ring but has different substituents, leading to distinct chemical and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Propiedades
Número CAS |
109590-26-3 |
|---|---|
Fórmula molecular |
C17H15NO4S |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
2-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4H-1,3-benzothiazine |
InChI |
InChI=1S/C17H15NO4S/c1-19-13-6-11-8-18-17(23-16(11)7-14(13)20-2)10-3-4-12-15(5-10)22-9-21-12/h3-7H,8-9H2,1-2H3 |
Clave InChI |
OUAWXRUHNYVHHK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)CN=C(S2)C3=CC4=C(C=C3)OCO4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


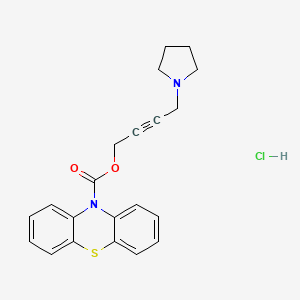
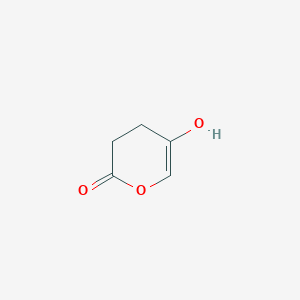
![1,10-Dichloro-1,10-distannabicyclo[8.8.8]hexacosane](/img/structure/B14322844.png)


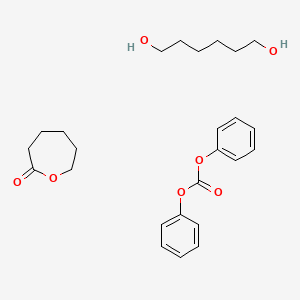
![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoate;chloride](/img/structure/B14322890.png)
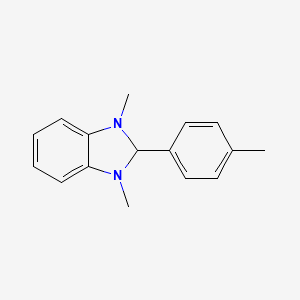

![4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14322908.png)
![Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]-](/img/structure/B14322913.png)
![4-[(Naphthalen-2-yl)methyl]-1,1'-biphenyl](/img/structure/B14322914.png)

